molecular formula C17H21N5OS B15114443 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine

3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B15114443
M. Wt: 343.4 g/mol
InChI Key: KWPLCLLJOFJPQG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound featuring a pyridazine core substituted with cyclopropyl and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the cyclopropyl and thiadiazole groups through nucleophilic substitution and cyclization reactions. Common reagents used include cyclopropylamine, thiadiazole derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclopropyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds like cyclopropylamine and cyclopropylcarbinol share the cyclopropyl group.

    Thiadiazole derivatives: Compounds such as 1,2,4-thiadiazole and its substituted derivatives.

    Pyridazine derivatives: Compounds like pyridazine and its various substituted forms.

Uniqueness

3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

3-cyclopropyl-5-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C17H21N5OS/c1-2-12(1)14-5-6-15(20-19-14)23-10-11-7-8-22(9-11)17-18-16(21-24-17)13-3-4-13/h5-6,11-13H,1-4,7-10H2

InChI Key

KWPLCLLJOFJPQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC(=NS4)C5CC5

Origin of Product

United States

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